molecular formula C17H23F3N2O2 B4255238 (3R,4R)-4-(4-hydroxypiperidin-1-yl)-1-[(2,3,6-trifluorophenyl)methyl]piperidin-3-ol

(3R,4R)-4-(4-hydroxypiperidin-1-yl)-1-[(2,3,6-trifluorophenyl)methyl]piperidin-3-ol

Cat. No.: B4255238
M. Wt: 344.37 g/mol
InChI Key: NOGHWPHIZQDWFI-HZPDHXFCSA-N
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Description

(3’R*,4’R*)-1’-(2,3,6-trifluorobenzyl)-1,4’-bipiperidine-3’,4-diol is a synthetic organic compound that features a bipiperidine core with a trifluorobenzyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3’R*,4’R*)-1’-(2,3,6-trifluorobenzyl)-1,4’-bipiperidine-3’,4-diol typically involves multi-step organic reactions. A common approach might include:

    Formation of the bipiperidine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the trifluorobenzyl group: This step often involves nucleophilic substitution reactions where a trifluorobenzyl halide reacts with the bipiperidine intermediate.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming ketones or carboxylic acids.

    Reduction: Reduction reactions might convert ketones or aldehydes back to alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce or replace functional groups on the benzyl ring or the bipiperidine core.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenated reagents (e.g., trifluorobenzyl chloride) and bases (e.g., sodium hydroxide) for nucleophilic substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while substitution could introduce various functional groups.

Scientific Research Applications

Chemistry

In chemistry, (3’R*,4’R*)-1’-(2,3,6-trifluorobenzyl)-1,4’-bipiperidine-3’,4-diol can be used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound might be studied for its interactions with biological macromolecules, such as proteins or nucleic acids.

Medicine

In medicinal chemistry, the compound could be investigated for its potential therapeutic effects, such as acting as an enzyme inhibitor or receptor modulator.

Industry

In industry, the compound might be used in the development of pharmaceuticals or as an intermediate in the synthesis of other chemical products.

Mechanism of Action

The mechanism of action of (3’R*,4’R*)-1’-(2,3,6-trifluorobenzyl)-1,4’-bipiperidine-3’,4-diol would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, thereby modulating their activity. The pathways involved might include signal transduction pathways or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • (3’R,4’R)-1’-(2,3,6-trifluorobenzyl)-1,4’-bipiperidine-3’,4-diol**: Similar compounds might include other bipiperidine derivatives with different substituents on the benzyl ring or variations in the hydroxylation pattern.

Uniqueness

The uniqueness of (3’R*,4’R*)-1’-(2,3,6-trifluorobenzyl)-1,4’-bipiperidine-3’,4-diol lies in its specific trifluorobenzyl substitution and the stereochemistry of the bipiperidine core, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

(3R,4R)-4-(4-hydroxypiperidin-1-yl)-1-[(2,3,6-trifluorophenyl)methyl]piperidin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23F3N2O2/c18-13-1-2-14(19)17(20)12(13)9-21-6-5-15(16(24)10-21)22-7-3-11(23)4-8-22/h1-2,11,15-16,23-24H,3-10H2/t15-,16-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOGHWPHIZQDWFI-HZPDHXFCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)C2CCN(CC2O)CC3=C(C=CC(=C3F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@H]([C@@H]1N2CCC(CC2)O)O)CC3=C(C=CC(=C3F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3R,4R)-4-(4-hydroxypiperidin-1-yl)-1-[(2,3,6-trifluorophenyl)methyl]piperidin-3-ol
Reactant of Route 2
Reactant of Route 2
(3R,4R)-4-(4-hydroxypiperidin-1-yl)-1-[(2,3,6-trifluorophenyl)methyl]piperidin-3-ol
Reactant of Route 3
Reactant of Route 3
(3R,4R)-4-(4-hydroxypiperidin-1-yl)-1-[(2,3,6-trifluorophenyl)methyl]piperidin-3-ol
Reactant of Route 4
(3R,4R)-4-(4-hydroxypiperidin-1-yl)-1-[(2,3,6-trifluorophenyl)methyl]piperidin-3-ol
Reactant of Route 5
(3R,4R)-4-(4-hydroxypiperidin-1-yl)-1-[(2,3,6-trifluorophenyl)methyl]piperidin-3-ol
Reactant of Route 6
(3R,4R)-4-(4-hydroxypiperidin-1-yl)-1-[(2,3,6-trifluorophenyl)methyl]piperidin-3-ol

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